Product packaging for Biotin-PEG(3)-SH(Cat. No.:CAS No. 1208242-09-4)

Biotin-PEG(3)-SH

Cat. No.: B6286323
CAS No.: 1208242-09-4
M. Wt: 534.7 g/mol
InChI Key: YJAUWQGBJPNTNN-IPJJNNNSSA-N
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Description

Strategic Utility of Biotinylation in Contemporary Chemical Biology and Biotechnology

Biotinylation is the process of covalently attaching biotin (B1667282), a small, water-soluble B vitamin, to other molecules such as proteins, nucleic acids, or nanoparticles. labmanager.comcreative-diagnostics.comwikipedia.org This technique is a cornerstone of many biochemical assays and purification methods due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. thermofisher.com The high affinity of this interaction allows for the efficient detection, isolation, and immobilization of biotinylated molecules. labmanager.comthermofisher.com

The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the natural function of the molecule it is attached to. labmanager.comwikipedia.org This property makes biotin an ideal tag for studying protein interactions, tracking molecules in biological systems, and in various diagnostic applications like enzyme-linked immunosorbent assays (ELISAs) and Western blotting. labmanager.comcreative-diagnostics.com

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Surface Science

Polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) glycol that are widely used in bioconjugation and drug delivery. broadpharm.comaxispharm.com Their primary roles are to improve the solubility and stability of the conjugated molecule, reduce immunogenicity, and provide a flexible spacer arm. axispharm.com In the context of Biotin-PEG(3)-SH, the PEG linker is a discrete, monodispersed chain with exactly three repeating ethylene glycol units. broadpharm.com

The hydrophilic nature of the PEG linker enhances the water solubility of the entire biotinylated molecule, which is particularly beneficial when working with hydrophobic compounds or in aqueous biological environments. axispharm.combiochempeg.com The PEG spacer also mitigates steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin. biochempeg.comissuu.com This is crucial for maintaining the high-affinity interaction that is central to biotin's utility. Furthermore, PEGylation can extend the circulation time of molecules in vivo by reducing renal clearance and protecting them from enzymatic degradation. broadpharm.com

Significance of Thiol (-SH) Functionalization in Covalent Molecular Assembly

The thiol (-SH) group, also known as a sulfhydryl group, is a highly reactive functional group that plays a critical role in covalent molecular assembly. researchgate.net Thiols can form strong covalent bonds with a variety of substrates, most notably with the surfaces of noble metals like gold and silver. diva-portal.orgsigmaaldrich.com This property is extensively utilized in the creation of self-assembled monolayers (SAMs), which are well-ordered molecular layers that can be used to modify surface properties. diva-portal.orgsigmaaldrich.com

In addition to surface modification, the thiol group can react with other functional groups, such as maleimides, to form stable thioether bonds. wikipedia.org This reactivity allows for the specific and covalent attachment of the this compound molecule to proteins, peptides, or other biomolecules that have been engineered to contain a maleimide (B117702) group. axispharm.com The thiol group on cysteine residues in proteins can also be targeted for biotinylation, although this is less common than targeting primary amines. wikipedia.orgnih.gov

Academic Rationale for the Modular Design of this compound as a Research Reagent

The modular design of this compound combines the distinct advantages of its three components into a single, powerful research tool. The biotin group serves as a high-affinity tag for detection and purification. wikipedia.orgaddgene.org The PEG linker provides solubility, biocompatibility, and optimal spacing. axispharm.com The thiol group enables covalent attachment to surfaces or other molecules. researchgate.netdiva-portal.org

This integrated design allows researchers to perform a wide range of experiments. For example, a protein of interest can be modified with this compound and then immobilized on a gold surface for analysis by surface plasmon resonance (SPR) or other surface-sensitive techniques. biorxiv.org Alternatively, the biotinylated protein can be captured on streptavidin-coated beads for purification or pull-down assays. addgene.org The versatility of this reagent has made it invaluable in fields such as proteomics, nanotechnology, and drug discovery. biorxiv.orgbiochempeg.com

Scope and Objectives of Advanced Research Investigations Employing this compound

The unique properties of this compound have enabled a variety of advanced research applications. One significant area is in the development of targeted drug delivery systems and nanomedicine. biorxiv.orgrsc.org Biotin can be used to target cancer cells that overexpress biotin receptors on their surface. rsc.org By attaching a therapeutic agent to a nanoparticle functionalized with this compound, researchers can achieve targeted delivery of the drug to the tumor site, potentially reducing side effects and improving efficacy. rsc.org

Another key application is in the field of biosensors and diagnostics. mdpi.com The ability to immobilize biotinylated molecules on sensor surfaces via the thiol group allows for the development of highly sensitive and specific assays for detecting a wide range of analytes. mdpi.com For example, cantilever-based sensors functionalized with this compound have been used to detect antibodies with high sensitivity. mdpi.com

Furthermore, this compound is used in the construction of complex biomolecular architectures and for studying molecular interactions at the single-molecule level. The ability to precisely position and orient molecules on a surface is crucial for these types of studies, and the modular nature of this compound provides the necessary control.

Chemical Compound Information

Compound Name
This compound
Biotin
Polyethylene Glycol
Avidin
Streptavidin
Cysteine

Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C18H33N3O5S2 medchemexpress.com
Molecular Weight 435.60 g/mol medchemexpress.comglpbio.com
CAS Number 1244028-52-1 medchemexpress.comglpbio.comtargetmol.com
Appearance White to off-white solid medchemexpress.com
Solubility Soluble in water and aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, DMSO. Less soluble in alcohol and toluene. Not soluble in ether. creativepegworks.com
Storage 4°C, sealed storage, away from moisture. For long-term storage, -20°C or lower is recommended. medchemexpress.comcreativepegworks.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H42N4O6S2 B6286323 Biotin-PEG(3)-SH CAS No. 1208242-09-4

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUWQGBJPNTNN-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N4O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Biotin Peg 3 Sh

Elucidation of Synthetic Pathways for Biotin-PEG(3)-SH

Solution-phase synthesis of this compound typically involves a series of sequential reactions. A common strategy begins with the activation of the carboxylic acid group of biotin (B1667282). alfa-chemistry.com This activation facilitates the formation of an amide bond with a suitable PEG linker precursor.

A general pathway involves:

Biotin Activation : The carboxylic acid of biotin is activated to form a more reactive intermediate. This is often achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to create a Biotin-NHS ester. alfa-chemistry.com

PEGylation Reaction : The activated biotin is then reacted with a bifunctional PEG linker that has an amine group at one end and a protected thiol at the other. For this compound, a suitable precursor would be an amino-PEG(3)-S-trityl molecule. The amine group reacts with the activated biotin to form a stable amide bond.

Thiol Deprotection : The final step is the removal of the protecting group from the thiol moiety. For instance, a trityl group can be cleaved under acidic conditions to yield the free sulfhydryl group, resulting in the final this compound product.

This synthetic approach allows for the production of the compound on a larger scale, but may require extensive purification to remove reagents and byproducts. alfa-chemistry.com

Solid-phase synthesis offers a powerful alternative, particularly for creating modular and varied biotinylated constructs with high purity. acs.orgacs.org This method involves building the molecule step-by-step on a solid support, such as a resin, which simplifies the purification process as excess reagents and byproducts are washed away after each step. phantomsnet.net

A representative solid-phase synthesis strategy is outlined below:

Resin Attachment : A linker containing a protected thiol, such as S-trityl-mercaptopropionic acid, is first attached to a solid support resin, like a 2-Chlorotrityl Chloride (CTC) resin. phantomsnet.netresearchgate.net

PEG Spacer Addition : The PEG spacer units are added sequentially. For this compound, this involves coupling three units of an Fmoc-protected amino-PEG-acid, such as Fmoc-8-amino-3,6-dioxaoctanoic acid. acs.orgacs.org The Fmoc protecting group is removed with a base like piperidine (B6355638) before each coupling step. acs.org

Biotinylation : Once the PEG linker is assembled, biotin is coupled to the free amine at the end of the chain using standard peptide coupling reagents like PyBop. acs.orgacs.org

Cleavage and Deprotection : The completed construct is cleaved from the resin and the thiol protecting group is removed simultaneously using an acidic cocktail, for example, trifluoroacetic acid (TFA) with scavengers. acs.org

This modular approach allows for precise control over the length of the PEG chain and is highly adaptable for creating a library of related compounds. acs.orgnih.gov

Synthesis ParameterMulti-step Organic SynthesisSolid-Phase Synthesis
Principle Reactions occur in solution phase.Molecule is built on a solid support (resin). phantomsnet.net
Key Reagents Biotin-NHS, Amino-PEG-S-Trityl. alfa-chemistry.comCTC Resin, Fmoc-amino-PEG-acid, PyBop. acs.orgphantomsnet.net
Purification Requires extensive chromatography/extraction.Simplified wash steps after each reaction. phantomsnet.net
Advantages Scalable for larger quantities.High purity, modularity, and flexibility. acs.orgresearchgate.net
Disadvantages Complex purification, potential for side reactions.Can be less suitable for very large-scale production.

Advanced Purification Strategies for Research-Grade this compound

Achieving high purity is critical for the reliable use of this compound in research applications. Following synthesis, the crude product is subjected to advanced purification techniques to isolate the target compound from unreacted starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) : This is the most common method for purifying this compound to research-grade (>95% purity). acs.org Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity. A gradient of aqueous and organic solvents (e.g., water and acetonitrile) is employed to elute the product from the column.

Dialysis : For biotinylated PEG derivatives with higher molecular weights, dialysis can be used to remove small molecule impurities. alfa-chemistry.com

Mass Spectrometry (MS) : While primarily an analytical tool, MS is crucial for quality control to confirm the molecular weight and identity of the purified product. alfa-chemistry.com

Proper storage is also essential to maintain the purity and stability of the final product. Research-grade this compound is typically a white solid that should be stored at -20°C, protected from moisture and light to prevent degradation, particularly the oxidation of the thiol group. iris-biotech.deponsure.comtargetmol.com

Covalent Conjugation Mechanisms of the Thiol Moiety

The terminal thiol (-SH) group is a key functional feature of this compound, enabling its covalent attachment to a wide range of molecules and surfaces. nanocs.netpolysciences.com The sulfhydryl group is a potent nucleophile and can participate in several specific and efficient conjugation reactions.

One of the most widely used methods for conjugating thiol-containing molecules is the reaction with a maleimide (B117702) group. nanocs.net This reaction, often referred to as "click chemistry" due to its efficiency and specificity, involves the Michael addition of the thiol to the double bond of the maleimide ring.

The key features of this conjugation are:

Reaction Conditions : The reaction proceeds rapidly and specifically at a near-neutral pH (6.5-7.5). nanocs.netnanocs.net

Bond Formed : A stable, covalent thioether bond is formed between the this compound and the maleimide-functionalized molecule (e.g., a protein with a cysteine residue). biochempeg.com

Applications : This chemistry is extensively used to label proteins, peptides, and other biomolecules with biotin for detection, purification, or targeting purposes. polysciences.combiochempeg.com

ReactionReactantsProductKey Features
Maleimide-Thiol Conjugation This compound + Maleimide-functionalized moleculeThioether conjugateSpecific, efficient at pH 6.5-7.5, forms a stable bond. nanocs.netbiochempeg.com

The thiol group of this compound can also undergo a disulfide exchange reaction to form a disulfide bond (-S-S-). This is a common strategy for creating cleavable bioconjugates.

Formation : A disulfide bond can be formed by reacting the thiol with a pyridyl disulfide-activated molecule. nanocs.netponsure.com This reaction releases pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm to monitor the reaction's progress. iris-biotech.de

Reduction Dynamics : A key feature of the disulfide bond is its reversibility. The bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). iris-biotech.dethermofisher.com

This on-off capability is highly valuable in applications like drug delivery, where a therapeutic agent can be released from its biotinylated carrier at a specific target site, or in protein interaction studies where captured proteins need to be released for analysis. thermofisher.comnih.gov

Thiol-Gold Surface Immobilization Techniques for Material Functionalization

The terminal thiol group of this compound is pivotal for its application in the functionalization of noble metal surfaces, particularly gold. The strong affinity between sulfur and gold facilitates the formation of a self-assembled monolayer (SAM) on the gold surface. diva-portal.org This process, known as thiol-gold surface immobilization, is a widely used technique for creating biocompatible and functional surfaces for biosensors, nanoparticle probes, and other diagnostic platforms. diva-portal.orgnih.govustc.edu.cn

The immobilization process typically involves incubating a clean gold substrate with a solution of this compound. The thiol groups spontaneously adsorb onto the gold surface, forming a dense and organized monolayer. diva-portal.org The PEG linker serves a dual purpose: it prevents non-specific protein adsorption to the surface and extends the biotin moiety away from the surface, thereby reducing steric hindrance and enhancing its accessibility for binding to streptavidin or avidin (B1170675). diva-portal.org This technique has been successfully employed to functionalize gold nanoparticles, cantilever sensors, and quartz crystal microbalance (QCM-D) sensors for various bio-detection assays. diva-portal.orgnih.govresearchgate.net For instance, gold nanoparticles functionalized with Biotin-PEG-thiol have been used as universal probes for the simultaneous detection of nucleic acids and proteins. nih.gov

Optimization of Reaction Parameters for Efficient this compound Conjugation

The efficiency of conjugating this compound to other molecules, particularly through its thiol group, is dependent on several reaction parameters. The most common derivatization of the thiol group is its reaction with a maleimide moiety to form a stable thioether bond. The optimization of this maleimide-thiol conjugation is crucial for achieving high yields and functional bioconjugates.

Key parameters that influence the conjugation efficiency include pH, temperature, and the molar ratio of the reactants. The reaction between a thiol and a maleimide is most efficient at a pH range of 6.5-7.5. uu.nl Within this range, the thiol group is sufficiently nucleophilic to attack the maleimide double bond, while minimizing side reactions such as the hydrolysis of the maleimide group, which becomes more prevalent at higher pH.

The molar ratio of the maleimide-containing molecule to the this compound is another critical factor. A study on the conjugation of a thiol-containing peptide to maleimide-functionalized nanoparticles showed that optimal conjugation efficiency was achieved at a maleimide to thiol molar ratio of 2:1 after 30 minutes at room temperature. uu.nl For a larger protein, a higher molar ratio of 5:1 and a longer incubation time of 2 hours were required to achieve maximum efficiency. uu.nl These findings highlight the importance of empirically determining the optimal molar ratio and reaction time for each specific conjugation pair.

The stability of the maleimide group on the conjugation partner prior to the reaction also plays a role. Storing maleimide-functionalized nanoparticles at 4°C for a week resulted in a slight decrease in reactivity, whereas storage at room temperature led to a more significant loss of maleimide groups. uu.nl This indicates the importance of using freshly prepared or properly stored maleimide-activated reagents for optimal conjugation.

Table 1: Optimization of Maleimide-Thiol Conjugation

ParameterConditionEffect on Conjugation EfficiencyReference
pH 6.5 - 7.5Optimal for specific and efficient reaction between thiol and maleimide groups. uu.nl
> 7.5Increased risk of maleimide hydrolysis and reaction with primary amines.
Molar Ratio (Maleimide:Thiol) 2:1 (for peptide)High conjugation efficiency (84 ± 4%) achieved in 30 minutes. uu.nl
5:1 (for nanobody)Optimal efficiency (58 ± 12%) achieved in 2 hours. uu.nl
Reaction Time 30 minutes (for peptide)Sufficient for high conjugation efficiency with optimal molar ratio. uu.nl
2 hours (for nanobody)Required for larger molecules to achieve optimal conjugation. uu.nl
Storage of Maleimide Reagent 4°CMinor decrease in reactivity after 7 days. uu.nl
20°CSignificant decrease in maleimide reactivity over time. uu.nl

Advanced Analytical and Biophysical Characterization of Biotin Peg 3 Sh and Its Conjugates

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification and purity evaluation of Biotin-PEG(3)-SH. These methods provide detailed information about the molecule's atomic and molecular structure, as well as the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

In a typical ¹H NMR spectrum of this compound, specific peaks corresponding to the protons of the biotin (B1667282) ring, the ethylene (B1197577) glycol repeats of the PEG linker, and the methylene (B1212753) groups adjacent to the thiol and amide functionalities would be expected. For instance, the protons on the biotin ring would appear in a characteristic region of the spectrum, while the repeating -(OCH₂CH₂)- units of the PEG linker would give rise to a distinct signal. ntnu.no The presence and correct integration of these signals confirm the integrity of the main structural components. Purity can also be assessed by the absence of unexpected signals that would indicate impurities. chemimpex.com

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~6.4sUreido protons of Biotin
~4.5mCH-N of Biotin
~4.3mCH-N of Biotin
~3.6t-OCH₂CH₂O- of PEG linker
~3.5t-CH₂NH-
~3.1mCH-S of Biotin
~2.9mCH₂-S of Biotin
~2.7q-CH₂SH
~2.2t-COCH₂-
~1.5-1.7m-CH₂- of valeric acid side chain
~1.3t-SH

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight. High-resolution mass spectrometry can further yield the exact molecular formula, offering a high degree of confidence in the compound's identity.

For this compound (Molecular Formula: C₁₈H₃₃N₃O₅S₂), the expected monoisotopic mass is approximately 435.18 g/mol . medchemexpress.com The observation of a prominent ion peak corresponding to this mass in the mass spectrum serves as primary evidence for the successful synthesis of the target compound. Fragmentation analysis (MS/MS) can also be employed to further confirm the structure by breaking the molecule into smaller, predictable fragments. For example, fragmentation may yield ions corresponding to the biotin moiety or the PEG linker, providing additional structural verification. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeCalculated m/zObserved m/z
[M+H]⁺436.1880Consistent with calculation
[M+Na]⁺458.1700Consistent with calculation

Note: Observed m/z values are subject to experimental variation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. Each functional group has a characteristic vibrational frequency, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the key functional groups. These include the N-H stretching of the ureido group in biotin, the C=O stretching of the amide and ureido groups, the C-O-C stretching of the PEG ether linkages, and the S-H stretching of the terminal thiol group. researchgate.netnih.gov The presence and position of these bands confirm the incorporation of all the essential functional components of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3300-3500N-H stretch (amide and ureido)
~2850-2960C-H stretch (aliphatic)
~2550-2600 (weak)S-H stretch (thiol)
~1700C=O stretch (ureido)
~1640C=O stretch (amide I)
~1540N-H bend (amide II)
~1100C-O-C stretch (ether)

Note: This table provides typical ranges for IR absorptions. vscht.cz Actual peak positions can vary based on the molecular environment.

Chromatographic Techniques for Separation and Homogeneity Evaluation

Chromatographic methods are essential for assessing the purity and homogeneity of this compound preparations. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique for determining the purity of this compound. By utilizing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of such compounds.

A pure sample of this compound will ideally show a single, sharp peak in the chromatogram at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of additional peaks would indicate the presence of impurities, and their peak areas can be used to estimate their relative abundance. Purity levels of ≥95% are often reported for commercial-grade this compound. medchemexpress.com

Table 4: Representative HPLC Analysis Parameters for this compound

ParameterValue
ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile (B52724) (with or without additives like formic acid or TFA)
Flow Rate~1.0 mL/min
DetectionUV absorbance at ~200-220 nm
Expected Retention TimeDependent on specific method parameters

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique used to separate molecules based on their hydrodynamic volume in solution. ntnu.no While this compound is a relatively small molecule, SEC can be particularly useful for analyzing its conjugates with larger biomolecules, such as proteins or antibodies. nih.gov

In the context of this compound itself, SEC can be used to confirm its monodispersity and to detect any potential oligomerization or aggregation. A successful synthesis should yield a single, symmetrical peak corresponding to the expected molecular size. When analyzing conjugates, SEC can effectively separate the successfully conjugated product from the unconjugated starting materials, providing information on the efficiency of the conjugation reaction. researchgate.net

Table 5: Illustrative SEC Analysis of a this compound Conjugate

SampleElution Volume (mL)Interpretation
Unconjugated ProteinLowerLarger hydrodynamic volume
This compound-Protein ConjugateLower (shifted slightly from unconjugated protein)Increased hydrodynamic volume due to conjugation
Free this compoundHigherSmaller hydrodynamic volume

Quantitative Assessment of Thiol Reactivity and Biotin Content

The utility of this compound hinges on the accessibility and reactivity of its two terminal functional groups. Quantitative assays are therefore critical to verify the quality of the reagent and to accurately control conjugation reactions.

The reactivity of the sulfhydryl (thiol) group is a key parameter, as it dictates the efficiency of covalent bond formation with target molecules, such as those containing maleimide (B117702) groups or on gold surfaces. nih.govnih.gov The thiol-maleimide Michael addition reaction is a widely used conjugation strategy known for its high efficiency and specificity. nih.govplos.org The kinetics of this reaction are influenced by factors such as pH, buffer composition, and the concentration of reactants. nih.govuu.nl Generally, the reaction is very rapid, often reaching completion within minutes to a couple of hours at neutral or slightly basic pH. uu.nlkinampark.com

A standard method for quantifying free thiol groups is the Ellman's test. researchgate.netox.ac.uk This colorimetric assay uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a strong absorbance maximum at 412 nm. researchgate.netox.ac.uk By measuring the change in absorbance, the concentration of thiols in a sample can be accurately determined. This method can be adapted to indirectly quantify maleimide groups by reacting them with a known excess of a thiol-containing compound like L-cysteine and then measuring the unreacted thiols with Ellman's reagent. acs.orgnih.gov

The biotin content must also be quantified to ensure that the linker can effectively bind to avidin (B1170675) or streptavidin. The most common method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.comnih.gov This assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin. thermofisher.comnih.gov The HABA-avidin complex has a characteristic absorbance at 500 nm; when a sample containing biotin is added, the biotin displaces the HABA dye, causing a proportional decrease in absorbance. thermofisher.comnih.gov By measuring this change, the amount of available biotin can be calculated. It is crucial that any non-reacted biotinylation reagent is removed before performing the HABA assay to ensure accuracy. thermofisher.com

Table 1: Example Data for Quantitative Assessment of this compound Functionality

Click to view table
Parameter AssessedAnalytical MethodPrincipleTypical FindingReference
Free Thiol Content Ellman's Test (DTNB Assay)Colorimetric assay where DTNB reacts with free thiols to produce a chromophore absorbing at 412 nm.A standard curve generated with cysteine allows for the quantification of thiol concentration in the this compound sample. researchgate.netox.ac.ukrsc.org
Thiol-Maleimide Reaction Kinetics HPLC or SpectrophotometryMonitoring the disappearance of reactants or appearance of the product over time under varying pH conditions.Reaction is fastest at pH 7.0-7.4, reaching >80% completion in 30 minutes. Slower kinetics are observed at more acidic pH (e.g., pH 5.8). nih.govuu.nl
Biotin Content HABA/Avidin AssayCompetitive colorimetric assay. Biotin displaces HABA from avidin, causing a measurable decrease in absorbance at 500 nm.The molar ratio of biotin per molecule can be calculated from the change in absorbance compared to a biotin standard curve. thermofisher.comnih.govresearchgate.net
Purity and Identity HPLC-MSChromatographic separation followed by mass analysis.Confirms the molecular weight (e.g., 435.60 g/mol for C18H33N3O5S2) and purity (e.g., >95%) of the this compound reagent. nih.govlumiprobe.comresearchgate.net

Evaluation of Biotinylation Efficiency and Functional Activity of Conjugates

After conjugating this compound to a target molecule (e.g., a protein, antibody, or nanoparticle), it is imperative to evaluate both the success of the conjugation reaction (efficiency) and the retained function of the biotin moiety (activity).

Biotinylation efficiency refers to the extent to which the this compound linker has successfully attached to the target molecule. Several analytical techniques can be employed to assess this. Mass spectrometry (MS) provides a direct measurement of the conjugate's molecular weight; a successful conjugation results in a mass increase corresponding to the mass of the added linker (e.g., a +525 Da shift for a maleimide-biotin label). nih.gov Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can visualize this mass shift for protein conjugates. researchgate.net For nanoparticle conjugates, dynamic light scattering (DLS) can be used to measure an increase in the hydrodynamic diameter following the addition of the PEG linker. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) can be used to separate the final conjugate from unreacted starting materials, allowing for quantification of the reaction's success. govst.edu

The ultimate goal of biotinylation is to utilize the high-affinity interaction between biotin and streptavidin. nicoyalife.comcreative-diagnostics.com Therefore, the functional activity of the conjugated biotin must be confirmed. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose. nicoyalife.com In a typical SPR experiment, a streptavidin-coated sensor surface is used to capture the biotinylated conjugate, and the binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) can be precisely measured. nicoyalife.comnih.gov The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a K_D typically in the picomolar (10⁻¹² M) to femtomolar (10⁻¹⁵ M) range. nicoyalife.comnih.gov An ELISA-based format can also be used, where the biotinylated conjugate is captured on a streptavidin-coated plate and subsequently detected. mdpi.com For nanoparticle conjugates, functional activity can be demonstrated by observing aggregation upon the addition of streptavidin, which can be monitored by UV-Vis spectroscopy or DLS. researchgate.net

Table 2: Example Data for Characterization of this compound Conjugates

Click to view table
Characterization GoalAnalytical MethodPrincipleTypical Result for a Successful ConjugateReference
Biotinylation Efficiency Mass Spectrometry (LC-MS)Measures the precise mass of the conjugate.A mass shift corresponding to the addition of the this compound linker is observed. Allows for quantification of species with 0, 1, 2, etc. labels. nih.govresearchgate.net
Biotinylation Efficiency SDS-PAGESeparates proteins by size.A band shift to a higher molecular weight is observed for the biotinylated protein compared to the unconjugated protein. researchgate.net
Functional Activity (Binding) Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of the conjugate to an immobilized streptavidin surface.Extremely high affinity is observed. For example, K_D = 267 ± 178 pM for a biotinylated protein binding to a streptavidin sensor. nicoyalife.com
Functional Activity (Binding) ELISAImmobilized streptavidin captures the biotinylated conjugate, which is then detected.A strong signal is generated in the presence of the biotinylated conjugate, confirming binding activity. mdpi.com
Functional Activity (Nanoparticles) FTIR SpectroscopyDetects vibrational modes of chemical bonds.After binding to streptavidin, new peaks corresponding to protein amide bonds (e.g., Amide I at ~1640 cm⁻¹ and Amide II at ~1535 cm⁻¹) appear. researchgate.net

Molecular Interactions and Mechanistic Studies Involving Biotin Peg 3 Sh

Kinetics and Thermodynamics of Biotin-Streptavidin/Avidin (B1170675) Binding

The interaction between biotin (B1667282) and streptavidin or avidin is one of the strongest known non-covalent bonds in nature, characterized by a very low dissociation constant (Kd). nih.gov The PEG linker in Biotin-PEG(3)-SH can influence the kinetics and thermodynamics of this interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. mdpi.com It allows for the determination of kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ). benthamopen.comnih.gov

When this compound is immobilized on a sensor surface, the binding of streptavidin or avidin can be precisely measured. mdpi.com Studies have shown that the dissociation kinetics of biotin-PEG conjugates from avidin can be multiexponential, with complexes of two ligands per avidin tetramer dissociating slowly, with half-lives of approximately two days at 25°C. xarxbio.comnih.gov The use of biotinylated proteins with specific tags, like the Avi-tag, ensures a uniform orientation on streptavidin-coated surfaces, which is crucial for accurate kinetic analysis using SPR. bio-techne.com The flexibility of the PEG spacer allows the biotin moiety to be freely available for binding, which is essential for obtaining reliable kinetic data. iris-biotech.de

Table 1: Representative Kinetic Parameters for Biotin-Streptavidin Interaction Measured by SPR

ParameterValueReference
Association Rate Constant (kₐ)10⁵ - 10⁷ M⁻¹s⁻¹ plos.org
Dissociation Rate Constant (kₑ)10⁻⁴ s⁻¹ plos.org
Dissociation Constant (Kₑ)~10⁻¹⁴ M researchgate.net

Note: These are general values for the biotin-streptavidin interaction. The specific kinetics for this compound may vary based on experimental conditions and the nature of the functionalized surface.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Enthalpy Changes

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). uzh.ch From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

For the biotin-avidin/streptavidin interaction, ITC studies reveal a highly exothermic process, indicated by a large negative enthalpy change. plos.orgnih.gov The binding is spontaneous, as shown by a negative Gibbs free energy. researchgate.net The temperature dependence of the enthalpy change allows for the determination of the heat capacity change (ΔCp), which provides insights into the role of hydration and conformational changes upon binding. nih.govaimspress.com Studies have shown that the binding of biotin to streptavidin is entropically driven at lower temperatures (15-25°C) and enthalpically driven at higher temperatures (30-40°C). aimspress.comaimspress.com

Table 2: Thermodynamic Parameters for Biotin Binding to Avidin and Streptavidin

ParameterAvidinStreptavidinReference
ΔG (kcal/mol) -20.4-18.5 nih.gov (avidin)
ΔH (kcal/mol) -23.4 (at 25°C)-26.4 (at 40°C) plos.orgnih.gov
-TΔS (kcal/mol) 3.07.9 nih.gov (avidin)
ΔCp (cal/mol·K) -461-459.9 researchgate.netnih.gov

Note: These values can vary with temperature, buffer conditions, and the specific biotin conjugate used.

Influence of PEG(3) Linker Length and Flexibility on Bioconjugation Outcomes

The PEG(3) linker in this compound plays a crucial role in the outcomes of bioconjugation reactions. Its length and flexibility are key determinants of the accessibility of the biotin and thiol functional groups. The PEG spacer provides a hydrophilic and flexible arm that extends the biotin moiety away from the surface or biomolecule to which the thiol group is attached. thermofisher.com This extension minimizes steric hindrance, allowing for more efficient binding to the deep biotin-binding pockets of streptavidin and avidin. xarxbio.comthermofisher.com The flexibility of the PEG chain further reduces steric strain in biotin-avidin/streptavidin complexes. xarxbio.com Research has shown that PEG spacers are ideal for optimizing avidin-biotin technology by allowing for a chosen chain length to separate the probe, avidin/streptavidin, and a marker. xarxbio.com

Steric Hindrance and Accessibility Considerations of the Biotin Moiety on Functionalized Platforms

When this compound is used to functionalize surfaces, such as gold nanoparticles or microplates, the PEG(3) linker helps to overcome steric hindrance. mdpi.comcicbiomagune.es On densely packed surfaces, shorter linkers can lead to reduced binding of streptavidin or avidin due to crowding. The PEG(3) spacer elevates the biotin group above the surface, making it more accessible to its binding partners. alfa-chemistry.com However, the density of the functionalizing agent on the surface is also a critical factor. mdpi.com In some cases, a lower density of Biotin-PEG on a surface can lead to more efficient binding by reducing steric clashes between adjacent bound streptavidin molecules. nih.gov The hydrophilic nature of the PEG linker also contributes to creating a favorable microenvironment for protein binding. mdpi.com

Conformational Analysis of this compound in Solution and at Interfaces

The conformation of this compound in different environments influences its reactivity and binding characteristics. In aqueous solutions, the hydrophilic PEG chain is expected to adopt a flexible, random coil conformation, which enhances the solubility of the entire molecule. hiyka.com This flexibility is advantageous for bioconjugation, as it allows the terminal functional groups to orient themselves for optimal reaction.

At interfaces, such as a solid support or a lipid bilayer, the conformation can be more constrained. The PEG chain can act as a "cushion," preventing the biotin moiety and any attached biomolecule from interacting non-specifically with the surface. nih.gov The conformation at the interface is crucial for presenting the biotin group in a way that is accessible for streptavidin/avidin binding. mdpi.com It is possible for avidin to bind to 1-2 biotin molecules on a surface, presenting the other binding sites to the environment, or to adopt a planar conformation where all four sites bind to surface-tethered biotin. mdpi.com

Minimization of Non-Specific Adsorption Mediated by PEG(3) Spacer

A significant advantage of the PEG(3) spacer is its ability to reduce non-specific adsorption of proteins and other biomolecules. alfa-chemistry.comnih.gov This property, often referred to as "stealth" behavior, is due to the formation of a hydrated layer around the PEG chains, which creates a physical and energetic barrier to protein adsorption. nih.govethz.ch This reduction in non-specific binding is critical in applications like immunoassays and biosensors, as it improves the signal-to-noise ratio and enhances the specificity of detection. iris-biotech.demdpi.com The use of PEGylated surfaces can significantly decrease cell adhesion and the non-specific uptake of conjugates by cells. nih.gov

Applications in Advanced Research Tools and Methodological Development

Functionalization of Surfaces and Materials for Biointerface Engineering

The ability of Biotin-PEG(3)-SH to form stable, biocompatible, and functional surfaces is central to its utility in biointerface engineering. The thiol group readily forms a strong covalent bond with gold surfaces, creating a self-assembled monolayer (SAM) that presents the biotin (B1667282) group for specific biomolecular recognition.

This compound is instrumental in the fabrication of highly sensitive and specific biosensor platforms. These platforms rely on the precise immobilization of biorecognition elements to a transducer surface.

Quartz Crystal Microbalance with Dissipation (QCM-D): In QCM-D technology, surfaces are functionalized to study biomolecular interactions in real-time. The formation of mixed SAMs using thiolated PEG derivatives, some with a terminal biotin group, on gold-coated quartz crystals is a common strategy. diva-portal.org This creates a surface that resists non-specific protein binding while allowing for the specific and stable immobilization of streptavidin. diva-portal.org Once streptavidin is captured, the platform can be used to bind any biotinylated molecule of interest, such as antibodies or aptamers, for subsequent interaction studies. diva-portal.orgnih.gov For instance, a QCM-D aptasensor was developed using a supported lipid bilayer containing biotinylated lipids, which then anchored streptavidin and a biotinylated thrombin aptamer to successfully detect thrombin in human serum. nih.gov

Cantilever Sensors: These mechanical biosensors detect biomolecular interactions through changes in surface stress, which causes the cantilever to bend. Research has demonstrated the pre-functionalization of gold-coated cantilevers with molecules like SH-C11-(PEG)3-biotin. researchgate.net The functionalized cantilevers show a specific and reproducible bending signal upon the introduction of NeutrAvidin, confirming the efficient immobilization and interaction. researchgate.net This platform provides a customizable multilayer system for applications such as antibody detection. researchgate.net

Biosensor Platform Functionalization Strategy Analyte Detected Key Finding
QCM-D Mixed self-assembled monolayer of thiolated PEG and Biotin-PEG-thiol on gold.Streptavidin, then biotinylated biomolecules.Creates a bio-receptive surface that minimizes non-specific binding and allows for controlled immobilization. diva-portal.org
Cantilever Sensor Gold-coated cantilever functionalized with SH-C11-(PEG)3-biotin.NeutrAvidin, followed by antibodies.Demonstrates efficient immobilization and a reproducible differential bending signal corresponding to specific binding. researchgate.net

Microarrays enable the simultaneous analysis of thousands of biomolecular interactions on a single chip, making them essential for high-throughput screening in drug discovery and genomics. nih.gov this compound is used to create the foundational surface chemistry for these devices.

The thiol group allows for the patterning of this compound onto gold-coated glass slides or other substrates. iris-biotech.deiris-biotech.de Subsequent binding of streptavidin, often labeled with a fluorophore, creates a functional surface ready for the immobilization of biotinylated probes like DNA, peptides, or small molecules. This method has been specifically cited in the preparation of biomolecule microstructures and microarrays via techniques like thiol-ene photoimmobilization. iris-biotech.deiris-biotech.de Furthermore, assays using biotin-PEG-linked gold nanoparticle probes on microarrays have enabled the highly sensitive and simultaneous detection of different classes of biomarkers, such as nucleic acids (miRNA) and proteins (prostate-specific antigen), from a single sample. nih.gov

The functionalization of nanomaterials with this compound creates powerful probes for bio-imaging, sensing, and diagnostics. biochempeg.com

Gold Nanoparticles (AuNPs): The thiol group of this compound binds strongly to the surface of AuNPs. nih.gov This creates a stable, water-soluble nanoparticle with outwardly presented biotin molecules. These biotinylated AuNPs can then be conjugated to streptavidin-linked antibodies or other proteins. nanopartz.com Such probes are used in a variety of assays, including lateral flow assays and microarrays, where the gold nanoparticle provides a signal enhancement mechanism. nih.govyoudobio.com Research has detailed the synthesis of AuNP probes using monothiol, dithiol, and trithiol biotin-PEG linkers, achieving detection sensitivities in the femtomolar range for nucleic acid targets. nih.gov

Quantum Dots (QDs): These semiconductor nanocrystals are fluorescent probes used in biological imaging. To make them biocompatible and target-specific, their surfaces are modified. Ligands containing a dihydrolipoic acid (DHLA) anchor (which has two thiol groups), a PEG or TEG spacer, and a terminal biotin group have been developed to functionalize CdSe-ZnS core-shell QDs. nih.gov The resulting biotin-coated QDs are stable in aqueous buffers over a wide pH range and can specifically bind to NeutrAvidin-coated surfaces, demonstrating their utility as targeted fluorescent labels. nih.gov

Nanomaterial Functionalization Ligand Example Purpose Resulting Application
Gold Nanoparticles (AuNPs) Biotin-PEG-SHUniversal detection probeHigh-sensitivity microarray for simultaneous protein and nucleic acid detection. nih.gov
Quantum Dots (QDs) DHLA-TEG-BiotinTargeted fluorescent labelingBiocompatible, stable QDs for specific binding to NeutrAvidin-functionalized surfaces in binding assays. nih.gov

Application in Protein/Peptide Immobilization and Purification Strategies

The unique properties of this compound make it a valuable tool for the immobilization and purification of proteins and peptides in a research setting. The underlying principle is the exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin (Ka = 1015 M-1). gbiosciences.com

Functionalization of Chromatographic Resins and Magnetic Beads

This compound is employed to functionalize solid supports like chromatographic resins and magnetic beads for affinity-based separation and purification. gbiosciences.combioneer.com The thiol group of the linker can be used to covalently attach it to the surface of these supports. Once the beads or resin are biotinylated, they can efficiently capture streptavidin or avidin, or molecules that have been pre-conjugated with streptavidin/avidin.

This strategy is particularly useful for purifying biotinylated proteins or peptides from complex mixtures such as cell lysates. bioneer.com For example, a protein of interest can be expressed with a biotin tag. The lysate containing this protein is then passed through a column packed with streptavidin-coated resin that was functionalized using a biotin-PEG linker. The biotinylated protein binds with high affinity to the resin, while other cellular components are washed away.

Similarly, magnetic beads functionalized with this compound can be used to immobilize streptavidin-conjugated antibodies or nanobodies. nih.govthermofisher.com These functionalized beads can then be used to capture and concentrate specific analytes from a solution. nih.gov The superparamagnetic nature of the beads allows for easy separation of the bound complex from the solution using an external magnet. bioneer.com

Support MatrixFunctionalization PrincipleKey Feature of this compoundApplication
Chromatographic ResinsCovalent attachment of the thiol group to the resin surface, followed by high-affinity binding of avidin/streptavidin. gbiosciences.comProvides a flexible spacer to present the biotin for optimal binding. biochempeg.comAffinity purification of biotinylated proteins/peptides.
Magnetic BeadsCovalent linkage via the thiol group, enabling the subsequent capture of avidin or streptavidin-conjugated molecules. nih.govFacilitates the creation of high-density immunoadsorbents. nih.govImmunoprecipitation and concentration of small analytes. bioneer.comnih.gov

Enzyme Immobilization for Biocatalysis Research

In the field of biocatalysis, the immobilization of enzymes onto solid supports is a critical step for enhancing their stability, reusability, and for their integration into bioreactors. This compound provides a robust method for achieving this. The process typically involves modifying the enzyme of interest with avidin or streptavidin.

The support material, such as glass slides or nanoparticles, is first functionalized with this compound. nih.gov The avidin-modified enzyme is then introduced and becomes immobilized through the high-affinity biotin-avidin interaction. nih.gov The PEG linker plays a crucial role in this application by extending the enzyme away from the support surface, which can help to maintain its conformational flexibility and, consequently, its catalytic activity. nih.gov This spatial separation also improves the accessibility of the enzyme's active site to its substrate. Research has shown that this immobilization strategy can lead to enhanced enzymatic activity compared to other methods. nih.gov

Integration into Targeted Delivery Systems Research (focus on component design and mechanism)

This compound is a key component in the design and development of targeted delivery systems for research applications. Its role is to provide a specific targeting function to nanocarriers like liposomes and polymeric nanoparticles. nih.govnih.gov

Surface Modification of Liposomal and Polymeric Nanoparticles for Research Delivery

The surface of liposomes and polymeric nanoparticles can be readily modified with this compound to create targeted delivery vehicles. nih.govnih.gov In the case of liposomes, a lipid derivative containing a reactive group can be incorporated into the lipid bilayer, which then reacts with the thiol group of this compound. For polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), the linker can be conjugated to the polymer before nanoparticle formulation. nih.govtandfonline.com

The PEG component of the linker serves a dual purpose in this context. Firstly, it creates a hydrophilic shield on the nanoparticle surface, which is known to reduce opsonization and subsequent clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo. nih.govnih.gov Secondly, it acts as a spacer that projects the biotin targeting moiety away from the nanoparticle surface, making it more accessible for receptor binding. broadpharm.com

NanocarrierSurface Modification StrategyRole of this compoundOutcome in Research Models
LiposomesIncorporation of reactive lipids for conjugation with the thiol group. encapsula.comProvides a targeting ligand (biotin) and a stealth layer (PEG). nih.govEnhanced cellular binding and uptake in receptor-positive cells. nih.gov
Polymeric Nanoparticles (e.g., PLGA)Conjugation of the linker to the polymer prior to nanoparticle formation. nih.govtandfonline.comFacilitates active targeting to specific cell types. tandfonline.comImproved drug delivery and higher cytotoxicity in targeted cancer cells. tandfonline.com

Receptor-Mediated Targeting in in vitro and ex vivo Biological Models

The biotin moiety of this compound serves as a targeting ligand for cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). tandfonline.comnih.gov Many cancer cell lines exhibit elevated levels of these receptors to meet the high vitamin demands of rapid proliferation. tandfonline.com

In in vitro studies, nanoparticles functionalized with this compound have demonstrated significantly higher cellular uptake in cancer cells that overexpress the biotin receptor compared to non-targeted nanoparticles. tandfonline.comrsc.org This enhanced uptake is a result of receptor-mediated endocytosis. For example, studies have shown that biotin-decorated PLGA nanoparticles loaded with an anticancer drug exhibit greater cytotoxicity towards biotin receptor-positive cancer cells compared to their non-targeted counterparts. tandfonline.com

In ex vivo models, these targeted nanoparticles can be used to study drug delivery and efficacy in tissues or organoids. The specific binding of the biotinylated nanoparticles to target cells within the complex tissue environment can be visualized and quantified, providing valuable data on the targeting efficiency and potential therapeutic benefit of the delivery system.

Contributions to Single-Molecule Studies and Biophysical Characterization Techniques

The unique architecture of this compound, combining a specific binding motif (biotin), a flexible spacer (PEG), and a reactive thiol group (-SH), has made it an indispensable tool in the advancement of single-molecule studies and biophysical characterization techniques. Its primary contribution lies in facilitating the precise and controlled investigation of molecular interactions at the single-molecule level, most notably through Atomic Force Microscopy (AFM) and other force spectroscopy methods.

The core utility of this compound in this context is its function as a heterobifunctional linker. The thiol group allows for covalent attachment to specific surfaces, such as gold-coated AFM tips or substrates, while the terminal biotin group serves as a highly specific anchor for streptavidin or avidin proteins. The polyethylene (B3416737) glycol (PEG) chain is not merely a spacer; its flexibility and length are critical. This flexibility allows the tethered molecule to freely orient itself, increasing the probability of a successful binding event with its target. nih.gov Furthermore, the length of the PEG linker helps to spatially separate the molecule of interest from the substrate or tip, minimizing non-specific interactions and providing a clear signature when a specific bond ruptures. nih.gov

Single-molecule force spectroscopy (SMFS), a powerful technique that uses an AFM to pull on individual molecules, has particularly benefited from the use of biotin-PEG linkers. In a typical SMFS experiment to study a receptor-ligand interaction, one molecule (e.g., a receptor) is immobilized on a surface, and its binding partner (e.g., a ligand) is attached to the AFM tip via a flexible linker like this compound. The tip is brought into contact with the surface to allow a bond to form, and then retracted. The force required to rupture this single molecular bond is measured with piconewton precision.

The biotin-streptavidin interaction itself has become a benchmark system in force spectroscopy, valued for its high affinity and robustness. nih.gov Studies using this system have provided fundamental insights into the nature of non-covalent biological bonds. By tethering biotin to an AFM cantilever using a PEG linker, researchers can repeatedly probe its interaction with streptavidin immobilized on a surface. The resulting force-extension curves provide detailed information about the bond's strength, the length of the linker, and the unfolding of any protein domains included as markers. nih.gov

Detailed research findings from such experiments have quantified the mechanical properties of the biotin-streptavidin bond with high precision. The force required to rupture the bond is dependent on the loading rate—the speed at which the force is applied. For instance, studies using a well-defined pulling geometry with monovalent streptavidin have reported rupture forces ranging from 200 pN at a loading rate of 1,500 pN/s to 230 pN at 110,000 pN/s. nih.gov Other experiments have measured the unbinding force of a single biotin-streptavidin pair to be approximately 160 pN. mit.edu Furthermore, investigations into multivalent interactions have shown that the rupture force of two parallelly arranged monomeric streptavidin-biotin complexes is around 172 pN, which is approximately 1.6 times that of a single complex under the same conditions. nih.gov These precise measurements are critical for calibrating AFM instruments and for providing a reference standard against which other biological interactions can be compared.

The data below summarizes key findings from single-molecule force spectroscopy studies on the biotin-streptavidin system, often employing PEG linkers to ensure specific, single-molecule interactions.

Interaction MeasuredLoading RateMeasured Rupture Force (pN)Key Finding
Single Monovalent Streptavidin-Biotin1,500 pN/s~200 pNDemonstrates the force dependency on the loading rate. nih.gov
Single Monovalent Streptavidin-Biotin110,000 pN/s~230 pNHigher loading rates result in higher measured rupture forces. nih.gov
Single Streptavidin-Biotin PairNot Specified~160 pNQuantifies the characteristic force of a single bond rupture. mit.edu
Single Monomeric Streptavidin-Biotin400 nm/s (pulling speed)~105 pNBaseline measurement for single complex rupture. nih.gov
Parallel Dimer of Streptavidin-Biotin400 nm/s (pulling speed)~172 pNRupture force of a parallel dimer is ~1.6x that of a single bond, indicating cooperative effects. nih.gov

Beyond force spectroscopy, the principles of surface functionalization using this compound are central to other advanced biophysical methods. For instance, in single-molecule fluorescence techniques like FRET (Förster Resonance Energy Transfer) or TIRF (Total Internal Reflection Fluorescence) microscopy, immobilizing a single biotinylated molecule on a streptavidin-coated glass slide via a PEG linker is a common strategy. This approach ensures that the molecule is held within the microscope's focal plane for extended observation without interfering with its biological function.

Computational Modeling and Theoretical Investigations of Biotin Peg 3 Sh Systems

Molecular Dynamics (MD) Simulations of Biotin-PEG(3)-SH Interactions with Biomolecules and Surfaces

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biological macromolecules by simulating their motion over time. nih.govresearchgate.net For the this compound system, MD simulations reveal critical information about the conformational flexibility of the PEG linker, the dynamics of the biotin-streptavidin binding process, and the behavior of the thiol group when interacting with surfaces like gold.

Interactions with Biomolecules (Streptavidin/Avidin): MD simulations have been employed to refine the binding poses of biotinylated ligands to streptavidin and to investigate the fundamental forces driving this high-affinity interaction. nih.gov These simulations show that the PEG linker is not a passive component; its flexibility and length influence the orientation of the biotin (B1667282) moiety as it approaches the binding pocket of streptavidin. The simulations can track conformational changes in both the linker and the protein, highlighting the dynamic nature of the binding event. nih.gov Key parameters derived from these simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the linker and protein, and interaction energy calculations to quantify the forces involved.

Interactions with Surfaces: The thiol (-SH) group of this compound enables its covalent attachment to noble metal surfaces, most commonly gold (Au), forming a self-assembled monolayer (SAM). MD simulations are crucial for studying the organization, density, and dynamics of these linkers on a surface. nih.gov Simulations show how the PEG chains can exist in different conformational states, such as "mushroom" or "brush" regimes, depending on the grafting density. mdpi.com These conformations directly impact the accessibility of the terminal biotin group for binding to streptavidin. nih.gov For instance, at low surface densities, the PEG linker may collapse onto the surface, partially obscuring the biotin, while at optimal densities, it extends into the solvent, making the biotin fully available. Multiscale simulations, combining coarser Brownian Dynamics with fine-grained atomistic MD, have been used to model the entire process, from the initial diffusion and docking of streptavidin over the functionalized surface to the stable binding event. nih.gov

Table 1: Key Parameters Analyzed in MD Simulations of Biotin-PEG-SH Systems
ParameterSystemInformation GainedTypical Findings
RMSD (Root-Mean-Square Deviation)Streptavidin-Biotin-PEG ComplexConformational stability of the protein-ligand complex over time.Low RMSD values indicate a stable binding pose after an initial equilibration period.
RMSF (Root-Mean-Square Fluctuation)PEG Linker ChainFlexibility of different parts of the molecule.Higher RMSF in the PEG chain compared to the rigid biotin and streptavidin structures, confirming linker flexibility.
Interaction EnergyBiotin-Streptavidin InterfaceQuantification of binding forces (van der Waals, electrostatic).Strong, negative interaction energies confirm the high-affinity binding characteristic of the biotin-streptavidin pair. nih.gov
Layer Thickness / ConformationBiotin-PEG-SH on Gold SurfaceStructural arrangement of the self-assembled monolayer.Layer thickness and PEG conformation ("mushroom" vs. "brush") are dependent on surface grafting density. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is particularly useful for predicting reactivity by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.govnih.gov For this compound, DFT calculations provide fundamental insights into the reactivity of the thiol group and the nature of its bond with metal surfaces.

First-principles DFT calculations have been performed to study the adsorption of thiol-terminated PEG molecules on gold surfaces, such as Au(111). aps.orgresearchgate.net These studies reveal that the thiol group chemisorbs onto the gold surface, leading to a significant modification of the surface's electronic properties, specifically its work function. aps.org The calculations show that the magnitude of this change depends on the length of the PEG chain and the packing density. aps.orgresearchgate.net

DFT can also be used to analyze the electronic properties of the entire this compound molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can pinpoint the locations of these orbitals; for instance, the HOMO is often localized on the electron-rich thiol group, indicating its susceptibility to electrophilic attack or oxidation, which is central to its role in surface conjugation and disulfide bond formation. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually maps the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting interaction sites. nih.gov

Table 2: Representative Electronic Properties from DFT Calculations for PEG-Thiol Systems
PropertySignificanceExample Finding
Adsorption EnergyStrength of the bond between the thiol group and a metal surface.Negative adsorption energy indicates a stable and energetically favorable chemisorption of the thiol on the gold surface. nih.gov
HOMO-LUMO GapIndicator of chemical reactivity and electronic excitability.A specific energy gap (e.g., in eV) suggests the molecule's stability; changes upon adsorption indicate electronic perturbation.
Work Function Change (ΔΦ)Modification of a metal surface's electronic properties upon SAM formation.Adsorption of PEG-thiol typically reduces the work function of a Au(111) surface, with the magnitude dependent on PEG length. aps.org
Partial Atomic ChargesDistribution of charge across the molecule.Reveals the polarity of bonds, such as the S-H bond, and predicts sites for electrostatic interactions.

Docking Studies of this compound with Protein Receptors (e.g., Streptavidin/Avidin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. For this compound, docking studies are essential for predicting how the entire molecule, including the flexible PEG linker, positions itself within the deep binding pocket of streptavidin or avidin (B1170675).

The biotin-streptavidin interaction is characterized by an exceptionally high affinity (Kd ≈ 10⁻¹⁴ M), driven by a combination of hydrogen bonds and van der Waals interactions within a sterically complementary binding pocket. nih.govproteopedia.org Docking algorithms aim to reproduce this known binding mode. However, a key challenge and focus of these studies is the treatment of the PEG linker. While the biotin headgroup's interactions are well-defined, the flexible linker can adopt numerous conformations. nih.gov

Advanced docking protocols, often combined with MD or Brownian dynamics simulations, can effectively model this flexibility. nih.gov These studies help to:

Confirm Binding Mode: Verify that the biotin moiety correctly orients itself to form the canonical hydrogen bonds with key residues (e.g., Asn, Ser, Tyr) in the streptavidin pocket. nih.govresearchgate.net

Evaluate Linker Influence: Assess whether the PEG(3) linker introduces any steric hindrance or unfavorable interactions that might affect the binding affinity compared to free biotin.

Predict Surface Binding: In more complex simulations, docking is used to model the initial association of a streptavidin molecule to a surface functionalized with multiple this compound linkers, predicting the most likely initial binding orientation before the system is refined with MD. nih.gov

The output of a docking study is typically a "docking score," a numerical value that estimates the binding affinity, and a predicted binding pose. Comparing the scores of different linkers can provide a relative ranking of their binding effectiveness.

Predictive Modeling for Optimal Bioconjugation Efficiency and Surface Coverage

Predictive modeling combines theoretical principles with computational simulations to forecast the outcomes of bioconjugation reactions and to optimize experimental conditions. For this compound, this involves modeling the efficiency of the thiol-mediated surface attachment and the resulting surface density, which are critical for the performance of biosensors and other platforms.

Modeling Surface Coverage: The density of this compound molecules on a surface is a crucial parameter. acs.org Predictive models, supported by experimental data from techniques like Quartz Crystal Microbalance (QCM-D), can relate the concentration of the linker in solution and incubation time to the final surface coverage. acs.org These models account for factors such as the size of the PEG chain and steric hindrance between adjacent molecules. mdpi.com Research has shown that the achievable surface density of PEG-thiol linkers on gold nanoparticles decreases as the molecular weight (and thus length) of the PEG chain increases. researchgate.net For a short linker like PEG(3), a higher packing density is theoretically possible compared to longer chains. mdpi.com

Modeling Bioconjugation Efficiency: The ultimate goal of immobilizing this compound is often to capture a target molecule like streptavidin. Predictive models can forecast the "bioactivity" of the functionalized surface. For example, models can predict the optimal biotin surface density to achieve maximum streptavidin binding. acs.org If the biotin density is too low, the capture efficiency is poor. Conversely, if the density is too high, steric hindrance between bound streptavidin molecules can lead to a lower-than-expected binding capacity. Mathematical models have been developed to predict the optimal concentration of thiol-PEG linkers for immobilizing enzymes on gold nanoparticles, a principle directly applicable to the this compound system. researchgate.net These models help researchers rationally design surfaces for tunable valency and controlled biological response. acs.org

Table 3: Predictive Models for PEG-Thiol Bioconjugation Parameters
Modeled ParameterInput VariablesModel OutputApplication
Surface Coverage (Grafting Density)Linker concentration, incubation time, PEG chain length, surface material.Predicted number of molecules per unit area (e.g., molecules/nm²).Optimizing SAM formation for biosensors to avoid steric hindrance or insufficient functionalization. researchgate.net
Streptavidin Binding CapacityBiotin surface density, linker flexibility, target concentration.Predicted mass or number of bound streptavidin molecules at saturation.Designing surfaces with maximal bio-capture efficiency for diagnostic assays. acs.org
Residual ValencyBiotin surface density and lateral mobility.Average number of available binding sites per immobilized streptavidin molecule.Creating surfaces that can bind one, two, or more additional targets for building supramolecular structures. acs.org

Emerging Research Directions and Future Perspectives for Biotin Peg 3 Sh

Integration of Biotin-PEG(3)-SH in Novel Bioengineering and Materials Science Applications

The versatility of this compound is driving innovation in the creation of advanced biomaterials and bioengineered systems. The thiol group's high affinity for noble metal surfaces and its ability to react with maleimide (B117702) groups makes it a cornerstone for surface functionalization. rsc.orgpolysciences.comnanocs.net

In tissue engineering , researchers are incorporating thiol-modified biotin (B1667282) into hydrogel scaffolds. One method involves the photopolymerization of thiol-containing biotin into PEG hydrogels. These biotinylated hydrogels can then specifically bind to streptavidin-modified growth factors, creating a localized and sustained release system that mimics the natural extracellular matrix and promotes tissue regeneration.

Another significant area is the surface modification of nanoparticles for applications in drug delivery and diagnostics. polysciences.com The thiol group of this compound enables its covalent attachment to gold nanoparticles (AuNPs), quantum dots, and other nanomaterials. rsc.orgpapyrusbio.com This functionalization achieves several goals simultaneously: the PEG linker provides a "stealth" layer that improves colloidal stability and reduces non-specific protein adsorption, while the terminal biotin group allows for the highly specific targeting of cells or tissues that overexpress biotin receptors or have been pre-targeted with avidin (B1170675)/streptavidin conjugates. papyrusbio.commdpi.com

A summary of bioengineering applications is presented in the table below.

Table 1: Applications of this compound in Bioengineering and Materials Science
Application Area Method of Integration Purpose and Outcome
Tissue Engineering Incorporation into PEG hydrogels via thiol-acrylate photopolymerization. Creates scaffolds that can specifically bind streptavidin-modified growth factors for controlled release and enhanced tissue regeneration.
Targeted Drug Delivery Covalent attachment to gold nanoparticles (AuNPs) or liposomes via the thiol group. Functionalizes nanocarriers for targeted delivery to cancer cells overexpressing biotin receptors, enhancing therapeutic efficacy. rsc.orgnih.gov
Cell Surface Engineering Modification of cell surfaces through membrane fusion or covalent linkage. Attaches biotin moieties to cell surfaces, which can then act as binding sites for nanoparticles, imaging agents, or other cells.
PROTAC Development Used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, inducing selective protein degradation.
Biosensor Development Formation of self-assembled monolayers (SAMs) on gold sensor surfaces. Creates a stable, bio-specific interface for detecting proteins and other biomolecules with high sensitivity and specificity. polysciences.com

Furthermore, this compound is being explored as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). In this context, the linker connects a molecule that binds to a target protein with another that recruits an E3 ubiquitin ligase, hijacking the cell's own protein disposal machinery to selectively degrade harmful proteins.

Advancements in Microfluidic and Lab-on-a-Chip Systems Utilizing this compound Functionalization

Microfluidic and lab-on-a-chip (LOC) devices offer powerful platforms for high-throughput analysis, diagnostics, and cell sorting, all with minimal sample volumes. mdpi.com The functionalization of the internal surfaces of these devices is critical for their performance, and this compound is a key enabler of this technology.

By flowing a solution of this compound through microchannels made with or coated in gold, a stable, biotin-functionalized surface is created via the gold-thiol interaction. researchgate.net This surface can then be used to immobilize streptavidin, which in turn acts as a universal anchor for any biotinylated probe, such as antibodies, aptamers, or nucleic acids. nih.gov This strategy is central to the development of highly sensitive and specific biosensors. rsc.orgrsc.org For example, plasmonic-based biosensors on nanohole array chips have been functionalized with thiol-PEG-biotin to enable the real-time, label-free detection of biotin-streptavidin binding, a model system for immunoassays. rsc.orgrsc.org

Recent advancements include the use of this functionalization strategy for capturing rare cells from circulation. The "Coral Chip," a silicon-based microfluidic device, is coated with streptavidin via a biotinylated PEG linker. mdpi.com Target cells, such as circulating tumor cells or fetal nucleated red blood cells, are pre-labeled with biotinylated antibodies, allowing them to be efficiently captured from a blood sample as it flows through the device. mdpi.com

The integration of this compound into these systems is highlighted below.

Table 2: Use of this compound in Microfluidic Systems
Device/System Functionalization Method Application Research Finding/Advancement
Plasmonic Biosensor Chip Thiol-PEG-biotin is self-assembled onto a gold nanohole array. rsc.orgrsc.org Real-time, label-free detection of biomolecular interactions. Coating the gold array with a WS2 monolayer before functionalization boosted the resonance wavelength shift, improving the limit of detection significantly. rsc.orgrsc.org
Cell Capture Microfluidics (e.g., Coral Chip) The silicon chip surface is coated with biotinylated PLL-g-PEG and streptavidin. mdpi.com Isolation of rare cells (e.g., cancer cells, fetal cells) from blood. The strong streptavidin-biotin interaction enables high-efficiency cell capture (over 88% capture rate for a model cancer cell line). mdpi.com
SAW-Enhanced SPR Biosensor A microchip integrates surface acoustic wave (SAW) mixing with grating-coupling SPR. mdpi.com Monitoring of real-time binding kinetics. The SAW-induced mixing significantly accelerates the binding of molecules to the thiol-PEG functionalized surface, reducing experiment time. mdpi.com
Microneedle Biosensors Gold-coated hollow microneedles are functionalized with thiol-PEG-biotin. researchgate.net Minimally invasive extraction and analysis of biomarkers from interstitial fluid. The functionalized surface allows for the quantification of streptavidin-HRP binding, demonstrating a viable model for biosensing applications. researchgate.net

Development of Next-Generation Bioconjugation Technologies Based on Thiol-Biotin-PEG Scaffolds

While the standard this compound linker is highly effective, research is ongoing to create "smarter" and more robust bioconjugation platforms based on this scaffold. These next-generation technologies aim to improve stability, introduce stimuli-responsiveness, and enhance binding efficiency.

One key area of advancement is improving the stability of the anchor to the surface. While the monothiol-gold bond is widely used, it can be susceptible to displacement over time, especially in complex biological fluids containing other thiol-containing molecules like glutathione. To address this, researchers are developing linkers with multiple thiol anchors (e.g., dithiol or trithiol groups). nih.gov These multi-thiol linkers form more stable attachments to gold surfaces, increasing the long-term robustness of functionalized nanoparticles and biosensors. nih.gov

Another exciting frontier is the development of stimuli-responsive systems . nih.govnih.gov In some designs, the biotin molecule is initially "caged" or hidden by the polymer structure. nih.gov However, upon exposure to a specific trigger, such as the acidic pH found in a tumor microenvironment or the reducing environment inside a cell, the polymer undergoes a conformational change. nih.govmdpi.com This change exposes the biotin, allowing it to bind to its target only at the desired site of action. nih.gov This approach offers a higher degree of control and can reduce off-target binding.

Furthermore, there is significant research into optimizing the PEG linker itself. The length and density of the PEG chains can be tuned to balance the need for a protective "stealth" layer with the requirement for the biotin to be accessible for binding. nih.govtue.nl Studies have shown that longer PEG linkers can sometimes reduce steric hindrance and improve protein binding, but only up to a certain point, after which they may hinder the approach to the surface. nih.govtue.nl

Unmet Challenges and Future Opportunities in this compound Research

Despite its widespread success, the use of this compound is not without its challenges, which in turn define the future opportunities for research in this field.

A primary challenge is the potential immunogenicity of PEG . Although long considered biologically inert, evidence has emerged that some individuals can develop anti-PEG antibodies, which can lead to the accelerated blood clearance of PEGylated nanoparticles and therapeutics, reducing their efficacy. mdpi.comnih.gov Future research will focus on developing alternative, less immunogenic hydrophilic polymers or modifying PEG structures to evade immune recognition.

The stability of the thiol conjugation remains a point of concern. As mentioned, the monothiol-gold bond's susceptibility to displacement is a known limitation. nih.gov While multi-thiol anchors offer a solution, there is an ongoing search for alternative, highly stable, and specific conjugation chemistries that can be performed under mild, biological conditions.

Other challenges include:

Steric Hindrance: The PEG chain, while beneficial, can sometimes physically block the biotin from accessing its binding partner, streptavidin, especially at high grafting densities. nih.govtue.nl

Heterogeneity: Conventional conjugation methods can result in a mixed population of molecules with varying numbers of linkers attached, which complicates characterization and can affect performance. acs.org

Biodegradability: Standard PEG polymers are not readily biodegradable, which can be a concern for some in vivo applications. nih.gov

These challenges present clear opportunities for the future. The development of "smart" Biotin-PEG-SH linkers that are stimuli-responsive (e.g., pH, enzyme, or redox-sensitive) is a major goal. mdpi.comnih.gov Creating linkers with precisely controlled lengths and architectures, and developing conjugation methods that ensure site-specific attachment, will lead to more homogeneous and effective products. acs.org Ultimately, the continued evolution of the this compound scaffold will produce more stable, specific, and intelligent tools for the next generation of diagnostics, therapeutics, and advanced materials.

Q & A

Q. What are the key structural features of Biotin-PEG3-SH that influence its functionality in bioconjugation?

Biotin-PEG3-SH comprises three critical components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating biomolecule capture .
  • PEG3 spacer : A short polyethylene glycol (PEG) chain that enhances solubility, reduces steric hindrance, and provides flexibility for biotin accessibility .
  • Thiol (-SH) group : Allows covalent conjugation to gold surfaces, maleimide-activated biomolecules, or other thiol-reactive substrates .
    Methodological Insight: When designing experiments, ensure the PEG spacer length (e.g., PEG3 vs. PEG4) aligns with the required steric freedom for target binding. For example, shorter PEG3 chains may limit multivalent interactions compared to longer PEGs .

Q. What methodologies are recommended for synthesizing and characterizing Biotin-PEG3-SH to ensure purity and activity?

Synthesis:

  • Biotin is conjugated to PEG via NHS ester or maleimide chemistry, followed by thiol group introduction using disulfide reduction or thiolation reagents .
  • Purification involves size-exclusion chromatography or dialysis to remove unreacted biotin/PEG precursors .
    Characterization:
  • Mass spectrometry (MS) or NMR verifies molecular weight and structural integrity.
  • Ellman’s assay quantifies free thiol groups to confirm reactivity .
  • HPLC assesses purity (>95% recommended for reproducible conjugations) .

Q. How can researchers effectively conjugate Biotin-PEG3-SH to target molecules via thiol-mediated linkages?

  • Gold surfaces : Incubate Biotin-PEG3-SH with gold nanoparticles or substrates; the thiol group forms stable Au-S bonds. Excess reagents are removed via centrifugation or buffer washing .
  • Maleimide-activated proteins : React Biotin-PEG3-SH’s thiol with maleimide groups at pH 6.5–7.5. Use a 5–10× molar excess of Biotin-PEG3-SH to ensure complete conjugation .
  • Disulfide bridges : Reduce target disulfide bonds (e.g., in antibodies) with TCEP, then conjugate with Biotin-PEG3-SH under inert atmosphere to prevent thiol oxidation .

Advanced Questions

Q. How does the PEG spacer length (e.g., PEG3 vs. longer chains) affect the binding kinetics and accessibility of biotin-streptavidin interactions?

  • Shorter PEG3 spacers restrict biotin mobility, reducing streptavidin binding valency. For instance, Biotin-PEG3-SH surfaces primarily enable monovalent interactions (220 pN force), while longer PEGs (e.g., PEG4) allow multivalent binding (400–900 pN) due to increased flexibility .
    Experimental Design: Use atomic force microscopy (AFM) or magnetic force spectroscopy to quantify binding forces. Optimize PEG length based on the desired interaction valency (e.g., monovalent for precise capture vs. multivalent for stable immobilization) .

Q. What experimental strategies can minimize non-specific protein adsorption when using Biotin-PEG3-SH for surface functionalization?

  • Mixed PEG layers : Co-graft Biotin-PEG3-SH with non-reactive mPEG-silane. A 10% biotin-PEG to 90% mPEG ratio reduces non-specific adsorption while maintaining streptavidin binding capacity .
  • Surface blocking : Post-conjugation, incubate surfaces with bovine serum albumin (BSA) or casein to block residual reactive sites .
  • Quantitative validation : Use radiolabeled proteins (e.g., ¹²⁵I-fibrinogen) to measure non-specific adsorption levels via gamma counting .

Q. How can force spectroscopy techniques be applied to quantify multivalent interactions mediated by Biotin-PEG3-SH?

  • AFM-based single-molecule force spectroscopy : Functionalize AFM tips with streptavidin and measure unbinding forces between biotin-PEG3-SH and streptavidin. Multivalent interactions exhibit higher rupture forces (e.g., 400–900 pN for triple interactions) compared to monovalent (220 pN) .
  • Magnetic force profiling : Use streptavidin-coated magnetic particles on biotin-PEG3-SH surfaces. Analyze force-distance curves to distinguish single, double, and triple interactions based on dissociation force magnitudes .

Q. How should researchers address discrepancies in ligand density and binding efficiency observed in surface grafting experiments?

  • Titration optimization : Systematically vary biotin-PEG3-SH molar ratios (e.g., 0.1–10%) during surface grafting. Use ¹²⁵I-streptavidin binding assays to identify the optimal density (e.g., 10% biotin-PEG maximizes ligand availability without overcrowding) .
  • Characterization cross-check : Combine quartz crystal microbalance (QCM) for real-time mass changes and X-ray photoelectron spectroscopy (XPS) for elemental surface analysis to validate grafting consistency .
  • Statistical rigor : Perform triplicate experiments and apply ANOVA with post-hoc Tukey tests to assess significance of observed variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.